1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid
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Overview
Description
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a nitrophenyl group attached to a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves a multi-step process. One common method includes the following steps:
Nitration of Benzyl Chloride: The starting material, benzyl chloride, undergoes nitration to introduce the nitro group, forming 3-nitrobenzyl chloride.
Formation of Piperidine Derivative: The 3-nitrobenzyl chloride is then reacted with piperidine to form 1-[(3-nitrophenyl)methyl]piperidine.
Coupling Reaction: The final step involves coupling the 1-[(3-nitrophenyl)methyl]piperidine with another piperidine ring to form 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperidine rings provide structural stability and facilitate binding to specific sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with the nitro group in a different position.
1-[(3-aminophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological interactions. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-5-15(13-17)14-18-11-7-16(8-12-18)19-9-2-1-3-10-19;3-1(4)2(5)6/h4-6,13,16H,1-3,7-12,14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXKTZZDUCKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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